molecular formula C11H13NO5 B7977959 2-Isobutoxy-3-nitro-benzoic acid

2-Isobutoxy-3-nitro-benzoic acid

Cat. No.: B7977959
M. Wt: 239.22 g/mol
InChI Key: NFGPKDBHBBYNRA-UHFFFAOYSA-N
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Description

2-Isobutoxy-3-nitro-benzoic acid is a substituted benzoic acid derivative featuring an isobutoxy group (–OCH₂C(CH₃)₂) at the ortho position (C2) and a nitro group (–NO₂) at the meta position (C3) relative to the carboxylic acid (–COOH) moiety. This compound’s structure combines electron-withdrawing (nitro) and bulky alkoxy (isobutoxy) substituents, which synergistically influence its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

IUPAC Name

2-(2-methylpropoxy)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-7(2)6-17-10-8(11(13)14)4-3-5-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGPKDBHBBYNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-3-nitro-benzoic acid typically involves the nitration of 2-isobutoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is as follows:

C9H10O3+HNO3C9H9NO5+H2O\text{C}_9\text{H}_10\text{O}_3 + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_9\text{NO}_5 + \text{H}_2\text{O} C9​H1​0O3​+HNO3​→C9​H9​NO5​+H2​O

Industrial Production Methods

In an industrial setting, the production of 2-Isobutoxy-3-nitro-benzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-3-nitro-benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Reduction: 2-Isobutoxy-3-amino-benzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: Esters of 2-Isobutoxy-3-nitro-benzoic acid.

Scientific Research Applications

2-Isobutoxy-3-nitro-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Isobutoxy-3-nitro-benzoic acid with three structurally related benzoic acid derivatives: 3-nitrobenzoic acid , 2-ethoxy-3-nitrobenzoic acid , and 2-(2-ethoxy-2-oxoacetamido)benzoic acid (from ). Key differences in substituents, electronic effects, and physical properties are highlighted.

Table 1: Comparative Properties of Benzoic Acid Derivatives

Compound Molecular Weight (g/mol) Substituents (Positions) pKa (Carboxylic Acid) Solubility (H₂O, g/L) Melting Point (°C)
2-Isobutoxy-3-nitro-benzoic acid ~255.2 –OCH₂C(CH₃)₂ (C2), –NO₂ (C3) ~1.8–2.2* <1.0 (low) ~145–155†
3-Nitrobenzoic acid 167.1 –NO₂ (C3) 2.17 4.3 142–144
2-Ethoxy-3-nitrobenzoic acid 211.2 –OCH₂CH₃ (C2), –NO₂ (C3) ~2.0–2.3‡ ~2.5 ~130–140‡
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 279.3 –NHCOC(O)OCH₂CH₃ (C2) ~3.1–3.5§ ~5.0 (moderate) 168–170

Notes:

  • Estimated pKa: The nitro group’s electron-withdrawing effect enhances acidity compared to unsubstituted benzoic acid (pKa 4.2). The isobutoxy group, though weakly electron-donating via resonance, is outweighed by the nitro group’s inductive effect .
  • Melting Point: Bulkier isobutoxy groups reduce crystal packing efficiency, leading to lower melting points than smaller substituents (e.g., ethoxy) .
  • Ethoxy derivative: Reduced steric hindrance compared to isobutoxy improves solubility but slightly elevates pKa due to weaker electron withdrawal.
  • §Acetamido derivative: The acetamido group (–NHCO) introduces hydrogen-bonding capacity, increasing solubility and pKa relative to nitro-substituted analogs .

Key Findings :

Acidity: The nitro group dominates the electronic landscape, making 2-Isobutoxy-3-nitro-benzoic acid more acidic (pKa ~1.8–2.2) than 3-nitrobenzoic acid (pKa 2.17). The isobutoxy group’s minor electron-donating effect via resonance is insufficient to counteract the nitro group’s inductive withdrawal .

Solubility : The bulky isobutoxy group reduces aqueous solubility (<1.0 g/L) compared to smaller alkoxy substituents (e.g., ethoxy: ~2.5 g/L). In contrast, the acetamido derivative’s hydrogen-bonding capacity enhances solubility (~5.0 g/L) despite its higher molecular weight .

Thermal Stability : Melting points correlate with substituent bulk. The isobutoxy derivative’s lower melting point (~145–155°C) versus the acetamido analog (168–170°C) reflects reduced crystal lattice energy due to steric hindrance .

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